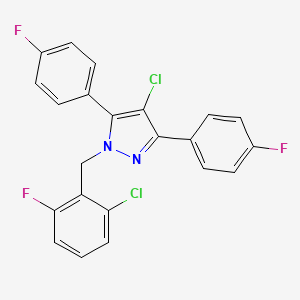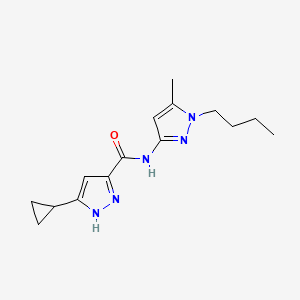![molecular formula C16H13N5OS B10923299 4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10923299.png)
4-methyl-1-[(pyridin-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Quinazoline Moiety: This step involves the condensation of the triazole intermediate with a quinazoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where the reactions are carried out in a stepwise manner.
Continuous Flow Processing: Where the reactions are carried out in a continuous manner to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This can result in the reduction of the triazole ring or the quinazoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antiviral, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool to study various biological pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinoxalines: These compounds share a similar triazole ring fused to a quinoxaline moiety and exhibit comparable biological activities.
Triazolopyrazines: These compounds have a triazole ring fused to a pyrazine moiety and are known for their antimicrobial properties.
Uniqueness
4-METHYL-1-[(2-PYRIDYLMETHYL)SULFANYL][1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5(4H)-ONE is unique due to its specific structural features, such as the pyridylmethylsulfanyl group, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H13N5OS |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-methyl-1-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C16H13N5OS/c1-20-14(22)12-7-2-3-8-13(12)21-15(20)18-19-16(21)23-10-11-6-4-5-9-17-11/h2-9H,10H2,1H3 |
InChI Key |
JMPZPZXYQLXEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B10923223.png)
![N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923229.png)
![1-benzyl-3,6-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923230.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923235.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10923240.png)

![[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10923249.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10923258.png)
![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10923267.png)

![2-[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10923274.png)
![1-ethyl-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923290.png)
![(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B10923296.png)
